molecular formula C4H6Br2O B1585525 3,4-dibromobutan-2-one CAS No. 25109-57-3

3,4-dibromobutan-2-one

Cat. No.: B1585525
CAS No.: 25109-57-3
M. Wt: 229.9 g/mol
InChI Key: DRSZTATWOSZRAK-UHFFFAOYSA-N
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Description

3,4-Dibromobutan-2-one: is an organic compound with the molecular formula C4H6Br2O It is a dibromo derivative of butanone, characterized by the presence of two bromine atoms at the 3rd and 4th positions of the butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromobutan-2-one can be synthesized through the bromination of butanone. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) . The reaction typically occurs under mild conditions, with the bromine adding across the double bond of butanone to form the dibromo compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of oxalyl bromide in combination with dimethyl sulfoxide (DMSO) has been reported to provide high yields of dibromo compounds under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromobutan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted butanone derivatives.

    Reduction Reactions: The compound can be reduced to form butanone or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of hydroxyl or amino derivatives of butanone.

    Reduction: Formation of butanone or butanol.

    Oxidation: Formation of butanoic acid or other carboxylic acids.

Scientific Research Applications

3,4-Dibromobutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dibromobutan-2-one involves its reactivity as a dibromo compound. The bromine atoms can participate in electrophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    1,4-Dibromobutane: Another dibromo derivative of butane, but with bromine atoms at the 1st and 4th positions.

    2,3-Dibromobutane: A dibromo derivative with bromine atoms at the 2nd and 3rd positions.

    1,2-Dibromoethane: A simpler dibromo compound with two carbon atoms.

Uniqueness: 3,4-Dibromobutan-2-one is unique due to the presence of both bromine atoms on the same side of the carbonyl group, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

3,4-dibromobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O/c1-3(7)4(6)2-5/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSZTATWOSZRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O
Record name 1,2-DIBROMOBUTAN-3-ONE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947971
Record name 3,4-Dibromobutan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2-dibromobutan-3-one appears as a colorless liquid. Less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.
Record name 1,2-DIBROMOBUTAN-3-ONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

25109-57-3
Record name 1,2-DIBROMOBUTAN-3-ONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,4-Dibromo-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25109-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanone, 3,4-dibromo-
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Record name 3,4-Dibromobutan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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